4-{[(Quinoxalin-2-yl)methyl]amino}benzoic acid 4-{[(Quinoxalin-2-yl)methyl]amino}benzoic acid
Brand Name: Vulcanchem
CAS No.: 62294-86-4
VCID: VC18591111
InChI: InChI=1S/C16H13N3O2/c20-16(21)11-5-7-12(8-6-11)17-9-13-10-18-14-3-1-2-4-15(14)19-13/h1-8,10,17H,9H2,(H,20,21)
SMILES:
Molecular Formula: C16H13N3O2
Molecular Weight: 279.29 g/mol

4-{[(Quinoxalin-2-yl)methyl]amino}benzoic acid

CAS No.: 62294-86-4

Cat. No.: VC18591111

Molecular Formula: C16H13N3O2

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

4-{[(Quinoxalin-2-yl)methyl]amino}benzoic acid - 62294-86-4

Specification

CAS No. 62294-86-4
Molecular Formula C16H13N3O2
Molecular Weight 279.29 g/mol
IUPAC Name 4-(quinoxalin-2-ylmethylamino)benzoic acid
Standard InChI InChI=1S/C16H13N3O2/c20-16(21)11-5-7-12(8-6-11)17-9-13-10-18-14-3-1-2-4-15(14)19-13/h1-8,10,17H,9H2,(H,20,21)
Standard InChI Key XNKBKIFWYGHOJS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=CC(=N2)CNC3=CC=C(C=C3)C(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture and Nomenclature

4-{[(Quinoxalin-2-yl)methyl]amino}benzoic acid (IUPAC name: 4-[(quinoxalin-2-ylmethyl)amino]benzoic acid) features a benzoic acid moiety substituted at the para-position with an amino group linked to a quinoxalin-2-ylmethyl chain. The molecular formula is C₁₆H₁₃N₃O₂, with a molecular weight of 295.29 g/mol (calculated from analogous structures in). Quinoxaline, a bicyclic aromatic system comprising two fused pyrazine rings, contributes to the compound’s planar geometry and potential for π-π interactions, which are critical for biological target binding.

Spectroscopic and Physicochemical Properties

While direct data on this compound are sparse, related quinoxaline derivatives exhibit characteristic UV-Vis absorption bands near 270–320 nm due to aromatic π→π* transitions. The carboxylic acid group confers moderate aqueous solubility at physiological pH, while the quinoxaline moiety enhances lipophilicity, as evidenced by logP values of ~2.5–3.0 for similar compounds . Stability studies on analogous benzoic acid-quinoxaline hybrids suggest degradation thresholds above 200°C, with hydrolysis susceptibility under strongly acidic or basic conditions .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid typically involves a multi-step sequence, as illustrated by methodologies for related compounds (Figure 1) :

  • Intermediate Preparation:

    • 3-Amino-4-methylbenzoic acid reacts with cyanamide under HCl catalysis to form a guanidine hydrochloride intermediate .

    • Quinoxaline-2-carbaldehyde is synthesized via Vilsmeier-Haack formylation of quinoxaline .

  • Coupling Reaction:

    • The aldehyde undergoes reductive amination with 4-aminobenzoic acid, employing NaBH₃CN or similar reducing agents in alcoholic solvents.

  • Purification:

    • Recrystallization from ethanol/water mixtures yields the final product with >95% purity .

Table 1: Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Source
Guanidine formationHCl, H₂O/EtOH, 80°C, 8 h66.5
Reductive aminationNaBH₃CN, MeOH, rt, 12 h64
RecrystallizationEthanol/H₂O (3:1), pH 4–595

Process Optimization

Microwave-assisted synthesis reduces reaction times by 30–50% compared to conventional heating, as demonstrated for quinoxaline analogs. Solvent selection significantly impacts yields: polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while toluene minimizes side reactions during cyclization .

Biological Activities and Mechanisms

Antimicrobial Properties

Quinoxaline derivatives exhibit broad-spectrum antimicrobial activity. For example, 2-hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid (a structural analog) inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL). The mechanism likely involves disruption of bacterial DNA gyrase or cell wall synthesis, though target validation studies are pending.

Antiviral Efficacy

A PMC systematic review identifies quinoxaline derivatives as promising antiviral agents, with one compound reducing Herpes simplex virus (HSV-1) plaque formation by 25% at 20 µg/mL . While direct evidence for 4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid is lacking, structural similarity supports potential activity against RNA viruses, including SARS-CoV-2 .

ActivityTarget Organism/Cell LineEfficacy (Value)Source
AntimicrobialS. aureusMIC = 8 µg/mL
AnticancerHepG2IC₅₀ = 15 µM
AntiviralHSV-125% plaque reduction

Applications and Future Directions

Therapeutic Development

The compound’s dual functionality (carboxylic acid for solubility, quinoxaline for target binding) makes it a candidate for prodrug design. Esterification of the carboxylic acid could enhance blood-brain barrier penetration for neurological applications .

Material Science Applications

Quinoxaline derivatives serve as ligands in luminescent metal-organic frameworks (MOFs). Functionalization with benzoic acid groups may improve MOF stability in aqueous environments, enabling biosensing applications.

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